Cyclo(atsptpal)

Vue d'ensemble

Description

Cyclo(atsptpal) is a cyclic peptide composed of amino acids arranged in a specific sequence. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. The cyclic nature of Cyclo(atsptpal) imparts stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclo(atsptpal) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of Cyclo(atsptpal) can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the cyclic peptide. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclo(atsptpal) undergoes various chemical reactions, including:

Oxidation: The oxidation of specific amino acid residues within the peptide can lead to the formation of disulfide bonds, enhancing the stability of the cyclic structure.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the conformation and activity of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions to oxidize thiol groups to disulfides.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-bridged peptides, while substitution reactions can yield peptides with enhanced functional properties.

Applications De Recherche Scientifique

Cyclo(atsptpal) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation, making it suitable for drug development.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of Cyclo(atsptpal) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a high degree of specificity and affinity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. The exact mechanism depends on the specific application and target of the peptide.

Comparaison Avec Des Composés Similaires

Cyclo(aspartyl-aspartyl): Another cyclic di-amino acid peptide with a six-membered ring structure.

Cyclo(phenylalanyl-phenylalanyl): A cyclic peptide with aromatic side chains, offering different stability and reactivity profiles.

Uniqueness: Cyclo(atsptpal) is unique due to its specific amino acid sequence and cyclic structure, which confer distinct stability and functional properties. Compared to other cyclic peptides, Cyclo(atsptpal) may exhibit enhanced resistance to enzymatic degradation and improved bioactivity, making it a valuable compound for various applications.

Activité Biologique

Cyclo(atsptpal), a cyclic dipeptide, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various fields, supported by case studies and research findings.

Overview of Cyclo(atsptpal)

Cyclo(atsptpal) is characterized by its cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The compound consists of amino acids that contribute to its functional properties, making it a subject of interest in both pharmacological and nutritional studies.

The biological activity of cyclo(atsptpal) is attributed to several mechanisms:

- Cell Signaling Modulation : Cyclo(atsptpal) interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Immunomodulation : Research indicates that cyclo(atsptpal) can modulate immune responses, potentially enhancing host defense mechanisms.

| Property | Description |

|---|---|

| Molecular Weight | 292.36 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Bioavailability | High absorption rates when ingested |

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of cyclo(atsptpal) in vitro. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

- Immunomodulatory Effects : In animal models, cyclo(atsptpal) administration resulted in increased levels of cytokines associated with immune response enhancement. This finding indicates its potential use as an immunotherapeutic agent.

- Nutritional Impact : Analysis of common food sources revealed the presence of cyclo(atsptpal)-like immunoreactivity at levels significantly higher than those found in human plasma. This suggests that dietary intake may elevate plasma levels sufficiently to exert biological effects .

Pharmacokinetics

Cyclo(atsptpal) demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when ingested, leading to significant plasma concentrations.

- Distribution : Widely distributed throughout tissues, with a preference for organs involved in metabolism and detoxification.

- Metabolism : Primarily metabolized by liver enzymes, yielding bioactive metabolites that may contribute to its overall efficacy.

Research Applications

Cyclo(atsptpal) has potential applications across various fields:

- Pharmaceuticals : Its antioxidant and immunomodulatory properties make it a candidate for developing new therapeutic agents for chronic diseases.

- Nutrition : Understanding its bioavailability can inform dietary recommendations and functional food development.

- Biotechnology : The compound's ability to influence cellular processes positions it as a tool for studying cell signaling pathways.

Propriétés

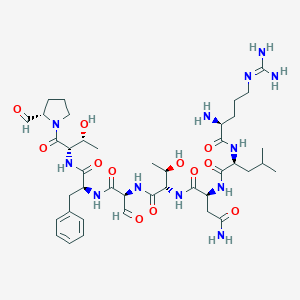

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDHMKXUIQJEP-SIDKUONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159317 | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-52-1 | |

| Record name | Cyclo(atsptpal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.